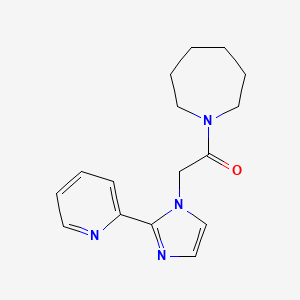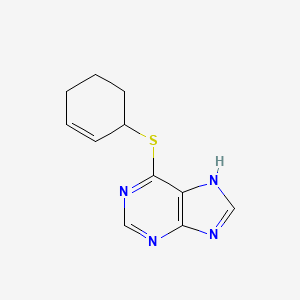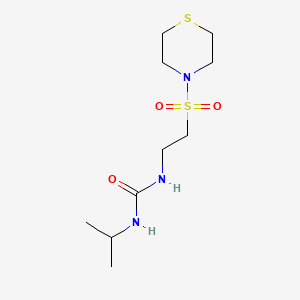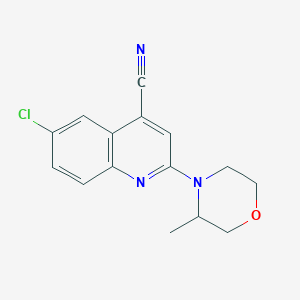
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, also known as AZI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AZI is a heterocyclic compound that contains a pyridine and an imidazole ring, making it a unique molecule with diverse properties.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In microbial infections, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the growth of various bacteria, fungi, and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound. Another advantage is its diverse properties, which make it suitable for various applications. However, one limitation of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone. One direction is the development of novel 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone derivatives with improved properties, such as higher potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, which may lead to the discovery of new targets for drug development. Additionally, the use of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in the preparation of MOFs for various applications, such as gas storage and separation, is an area of active research.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone involves the reaction of 2-bromo-1-(azepan-1-yl)ethanone with 2-pyridin-2-ylimidazole in the presence of a base. This reaction results in the formation of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In catalysis, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In material science, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used to prepare metal-organic frameworks (MOFs) with unique properties.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-15(19-10-5-1-2-6-11-19)13-20-12-9-18-16(20)14-7-3-4-8-17-14/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOPUSKYAAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)


![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)

![2-[1-[(1-Propyltetrazol-5-yl)methyl]imidazol-2-yl]pyridine](/img/structure/B7553837.png)
![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)